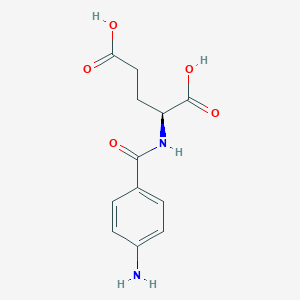

N-(4-Aminobenzoyl)-L-Glutaminsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s involves a complex process utilizing Nα-Boc-α-Bzl protections and isobutyl-chlorocarbonate activation. A key step includes the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester to blocked precursors, followed by catalytic hydrogenolysis to yield the target compound (Krzyżanowski & Rzeszotarska, 2009).

Molecular Structure Analysis

Although detailed molecular structure analysis specific to N-(4-Aminobenzoyl)-L-glutamic acid is not directly mentioned, the synthesis processes imply a complex molecular structure that allows for its versatile use in peptide synthesis and derivatization for analytical purposes. The structural confirmation of similar compounds involves advanced techniques like MS, Elemental, and X-ray single crystal diffraction, highlighting the importance of precise structural elucidation in understanding its chemical behavior (Li & Xu, 2005).

Chemical Reactions and Properties

N-(4-Aminobenzoyl)-L-glutamic acid shows remarkable reactivity, particularly in the formation of charged and UV-absorbing tags when coupled to oligosaccharides by reductive amination. This capability demonstrates its utility in enhancing the detectability of oligosaccharides in analytical methods such as capillary zone electrophoresis, where its strong UV-absorbing properties and charged nature significantly improve the sensitivity of detection methods (Plocek & Novotny, 1997).

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Mittel

N-(4-Aminobenzoyl)-L-Glutaminsäure: Derivate wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Diese Verbindungen haben eine Aktivität gegen verschiedene Bakterienstämme gezeigt, darunter Methicillin-resistenter Staphylococcus aureus (MRSA), wobei minimale Hemmkonzentrationen (MHK) ihre Wirksamkeit belegen .

Zytotoxische Mittel

Einige Derivate von This compound haben eine bemerkenswerte Zytotoxizität gegen Krebszelllinien wie HepG2 gezeigt. Dies deutet auf ihren potenziellen Einsatz in der Krebstherapie hin, insbesondere bei der gezielten Behandlung schnell teilender Tumorzellen .

Antifungale Eigenschaften

Die antifungalen Eigenschaften von This compound-Derivaten wurden erkannt, wobei MHK-Werte eine breite antifungale Aktivität widerspiegeln. Dies könnte zur Entwicklung neuer Antimykotika für den klinischen Einsatz führen .

Biochemische Assays

This compound: wurde in biochemischen Assays verwendet, wie der Reduktion von Nitroblautetrazolium zu Formazan. Diese Reaktion ist signifikant in Studien zur Zellatmung und oxidativem Stress .

Arzneimittel-Abgabesysteme

Aufgrund seiner strukturellen Ähnlichkeit mit Folsäure kann This compound in Arzneimittel-Abgabesystemen verwendet werden, die auf Krebszellen abzielen. Folat-Rezeptoren sind in Krebszellen oft überexprimiert, was sie zu einem Ziel für Folsäure-gebundene Medikamente und Bildgebungsmittel macht .

Synthese von bioaktiven Konjugaten

Die Verbindung wurde bei der Synthese von bioaktiven Konjugaten verwendet, insbesondere mit Purinsystemen. Diese Konjugate haben potenzielle Anwendungen in der pharmazeutischen Chemie, einschließlich der Entwicklung neuer Therapeutika .

Wirkmechanismus

Target of Action

N-(4-Aminobenzoyl)-L-glutamic acid, also known as 4-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens, but dispensable for humans . It primarily targets the folic acid synthesis pathway . Folic acid is crucial for the growth and survival of many bacterial species, making it an attractive target for antimicrobial agents .

Mode of Action

The compound inhibits folic acid synthesis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This binding is more favorable than that of para-aminobenzoic acid, the natural substrate, effectively inhibiting the synthesis of folic acid . This disruption of folic acid synthesis hampers the growth and proliferation of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway. Folic acid is a vital cofactor in various metabolic reactions, including the synthesis of nucleotides. By inhibiting folic acid synthesis, N-(4-Aminobenzoyl)-L-glutamic acid disrupts these metabolic processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

N-(4-Aminobenzoyl)-L-glutamic acid is absorbed through a passive process and undergoes phase II biotransformation . It can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid . These processes impact the bioavailability of the compound.

Result of Action

The result of the action of N-(4-Aminobenzoyl)-L-glutamic acid is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound hampers the ability of bacteria to proliferate . Some derivatives of the compound have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action, efficacy, and stability of N-(4-Aminobenzoyl)-L-glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s absorption and metabolism

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873641 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-30-1 | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Aminobenzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-aminobenzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

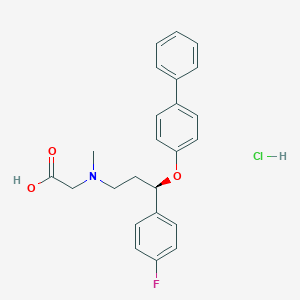

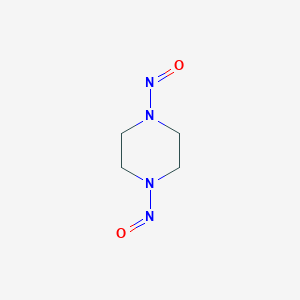

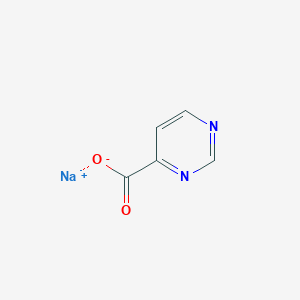

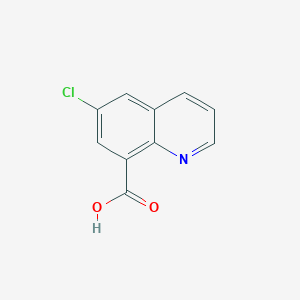

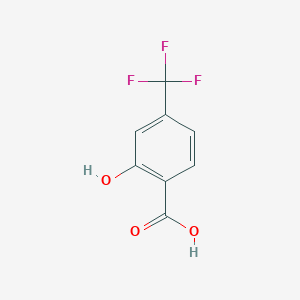

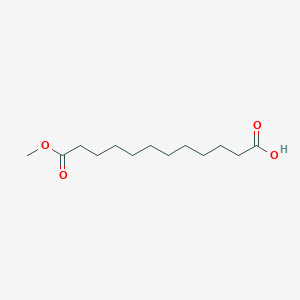

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of N-(4-Aminobenzoyl)-L-glutamic acid in current research?

A1: N-(4-Aminobenzoyl)-L-glutamic acid is primarily studied for its applications in three main areas:

- Pharmaceutical Impurity Analysis: It is a known impurity in folic acid preparations and requires careful monitoring and quantification. [, ]

- Material Science: The compound acts as an effective building block for creating supramolecular gels, particularly in combination with other molecules like 2,2-bis(4-carboxyphenyl)hexafluoropropane or sebacic acid. These gels show promise for wastewater treatment due to their ability to adsorb dyes. [, ]

- Drug Discovery: Researchers are exploring its potential in developing novel antimalarial drugs. Studies have investigated its conjugation with 1,3,5-triazine derivatives to target the Pf-DHFR enzyme in Plasmodium falciparum. [, ]

Q2: How does the structure of N-(4-Aminobenzoyl)-L-glutamic acid influence its ability to form gels?

A2: The structure plays a crucial role in self-assembly and gelation. [] investigated the impact of using different diacids alongside N-(4-Aminobenzoyl)-L-glutamic acid. The presence of multiple carboxyl groups, as seen in citric acid, hindered gelation compared to sebacic acid, suggesting that a balance of hydrogen bonding and hydrophobic interactions is crucial for gel formation.

Q3: Can you describe the morphology of the nanostructures formed by N-(4-Aminobenzoyl)-L-glutamic acid based gels?

A3: Microscopy studies (SEM and TEM) revealed that N-(4-Aminobenzoyl)-L-glutamic acid, when combined with 2,2-bis(4-carboxyphenyl)hexafluoropropane in ethanol/water mixtures, self-assembles into various nanostructures. These include sheets, rods, bars, and belts, with the specific morphology influenced by the ethanol/water ratio. []

Q4: What analytical techniques are commonly employed to characterize N-(4-Aminobenzoyl)-L-glutamic acid?

A4: Several techniques are used:

- Chromatographic methods: HPLC, both in analytical and preparative modes, is crucial for separation and purification. Thin-layer chromatography (TLC) coupled with densitometry is also utilized for impurity analysis. [, , , ]

- Spectroscopy: FTIR helps identify functional groups and intermolecular interactions within the gels. []

- Mass Spectrometry (LC-MS): Essential for confirming the identity and quantifying impurities. []

- Nuclear Magnetic Resonance (NMR): Used for structural confirmation and purity assessment. []

Q5: Have there been studies on removing N-(4-Aminobenzoyl)-L-glutamic acid from the environment?

A5: While research on the environmental impact of N-(4-Aminobenzoyl)-L-glutamic acid is limited, one study [] investigated the degradation of methotrexate, a compound structurally related to folic acid, using a non-thermal pencil plasma jet. This suggests potential pathways for the degradation of similar compounds in wastewater treatment.

Q6: Are there any known computational studies on N-(4-Aminobenzoyl)-L-glutamic acid?

A6: Yes, molecular docking studies have been conducted on N-(4-Aminobenzoyl)-L-glutamic acid conjugated with 1,3,5-triazine derivatives to assess their potential as Pf-DHFR inhibitors. [, ] These studies provide insights into the binding interactions of these compounds with the target enzyme.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)